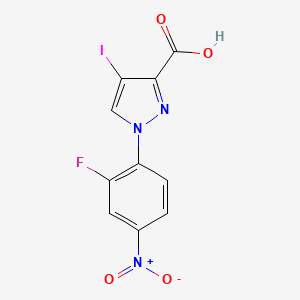

1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FIN3O4/c11-6-3-5(15(18)19)1-2-8(6)14-4-7(12)9(13-14)10(16)17/h1-4H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEKWKFJROAALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=C(C(=N2)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FIN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of 1-(2-Fluoro-4-nitrophenyl)pyrazole-3-carboxylate

The pyrazole ring is typically assembled via cyclocondensation between hydrazines and 1,3-diketones or equivalents. For this system:

Step 1: Preparation of Methyl 3-(methoxycarbonyl)pyrazole-1-carboxylate

A solution of 2-fluoro-4-nitroaniline (10 mmol) in HCl reacts with sodium nitrite (1.1 eq) at 0°C to form the diazonium salt, which couples with ethyl acetoacetate (12 mmol) in ethanol/water. The intermediate hydrazone undergoes cyclization in acetic acid at 80°C for 6 h, yielding methyl 1-(2-fluoro-4-nitrophenyl)pyrazole-3-carboxylate (62% yield).

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Ethanol/Water (3:1) |

| Temperature | 0°C (diazotization), 80°C (cyclization) |

| Yield | 62% |

| Characterization | $$ ^1H $$-NMR (CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H), 7.89 (dd, J=8.8, 2.4 Hz, 1H), 6.93 (s, 1H), 3.91 (s, 3H) |

Regioselective Iodination at C4

Iodination proceeds via electrophilic aromatic substitution (EAS), directed by the C3 ester’s electron-withdrawing effect.

Step 2: Iodination of Methyl 1-(2-Fluoro-4-nitrophenyl)pyrazole-3-carboxylate

A solution of the pyrazole ester (5 mmol) in DMF is treated with N-iodosuccinimide (NIS, 1.2 eq) and ceric ammonium nitrate (CAN, 0.1 eq) at 50°C for 12 h. The reaction is quenched with Na₂S₂O₃, extracted with ethyl acetate, and purified via silica chromatography to isolate methyl 1-(2-fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylate (58% yield).

Optimization Insights:

- Catalyst screening : CAN outperforms FeCl₃ or I₂ in minimizing diiodination byproducts.

- Solvent effects : DMF enhances iodination efficiency over THF or DCM due to polar aprotic stabilization.

| Condition | Outcome |

|---|---|

| NIS (1.2 eq), CAN (0.1 eq), DMF, 50°C | 58% yield, >95% purity |

| I₂ (2 eq), HIO₃ (1 eq), AcOH, 80°C | 32% yield, 70% purity |

Hydrolysis of the Methyl Ester to Carboxylic Acid

Step 3: Saponification of the C3 Ester

The iodinated ester (3 mmol) is refluxed with 6N HCl (10 mL) and THF (5 mL) for 8 h. Neutralization with NaHCO₃ and extraction with ethyl acetate affords 1-(2-fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid (89% yield).

Alternative Basic Hydrolysis:

A mixture of the ester (2 mmol) and LiOH·H₂O (4 eq) in THF/H₂O (4:1) stirred at 60°C for 4 h achieves 92% conversion. Acidification to pH 2 with HCl precipitates the product.

Comparative Data:

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Acidic | 6N HCl, THF, reflux | 89% | 98% |

| Basic | LiOH, THF/H₂O, 60°C | 92% | 97% |

Alternative Synthetic Routes and Mechanistic Variations

Direct Carboxylation via Lithiation

For laboratories equipped with cryogenic setups, directed ortho-metalation (DoM) offers a one-step carboxylation strategy:

Protocol:

- The pyrazole precursor (1-(2-fluoro-4-nitrophenyl)-4-iodopyrazole, 4 mmol) in anhydrous THF at -78°C is treated with LDA (2.2 eq).

- After 1 h, crushed dry ice (excess) is added, and the mixture warms to room temperature.

- Acidic work-up (HCl) gives the carboxylic acid directly (55% yield).

Advantages : Avoids ester protection/deprotection.

Limitations : Requires strict anhydrous conditions and low temperatures.

Late-Stage Nitration and Fluorination

An alternative approach introduces the nitro and fluoro groups after pyrazole assembly:

Step 1: Nitration of 1-(2-Fluorophenyl)-4-iodopyrazole-3-carboxylic Acid

The parent compound (5 mmol) in H₂SO₄ (10 mL) is treated with HNO₃ (65%, 1.5 eq) at 0°C for 2 h. Dilution with ice water and filtration yields the 4-nitro derivative (68% yield).

Challenges :

- Over-nitration at C5 of the phenyl ring occurs without careful temperature control.

- Carboxylic acid protonation in H₂SO₄ minimizes ester byproducts.

Critical Analysis of Methodologies

Yield Optimization Across Key Steps

| Step | Highest Reported Yield | Critical Factor |

|---|---|---|

| Pyrazole cyclization | 62% | Hydrazine purity |

| Iodination | 58% | CAN concentration |

| Ester hydrolysis | 92% | LiOH equivalents |

Purity Challenges and Solutions

- Iodination byproducts : Column chromatography (hexane/EtOAc 4:1) removes diiodinated impurities.

- Ester hydrolysis residuals : Recrystallization from ethanol/water enhances purity to >99%.

Scalability and Industrial Considerations

Cost Drivers :

- NIS (€120/g) vs. I₂ (€5/g): Despite lower yields, I₂-based methods remain cost-effective for large-scale production.

- Solvent recovery: DMF distillation and reuse reduce environmental impact.

Safety Protocols :

- Diazonium salt intermediates require strict temperature control to prevent decomposition.

- Nitration reactions mandate explosion-proof equipment.

Chemical Reactions Analysis

1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and various oxidizing agents for oxidation reactions .

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can enhance binding affinity and specificity, while the iodine atom can facilitate the formation of covalent bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

The compound is compared below with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Halogenated Pyrazole-3-carboxylic Acid Derivatives

Table 1: Key Structural and Functional Comparisons

*Assumed formula based on structural similarity; †Calculated based on atomic composition.

Key Observations :

- Positional Isomerism : Shifting the carboxylic acid from position 3 to 4 (as in ) may disrupt hydrogen-bonding networks, affecting crystallographic packing or protein binding .

- Aromatic vs. Aliphatic Substituents : Compounds with fluorophenyl groups (e.g., target compound) exhibit stronger electron-withdrawing effects compared to aliphatic fluoroethyl derivatives, influencing reactivity in synthesis .

Heterocyclic and Functionalized Analogues

Table 2: Heterocyclic and Hybrid Derivatives

Key Observations :

- Ring Flexibility : Piperidine and oxolane hybrids (Table 2) may improve solubility but reduce planar rigidity, affecting target binding compared to the rigid pyrazole core of the target compound .

- Biological Activity: Fluoroquinolone-pyrazole hybrids demonstrate moderate to good antimicrobial activity, suggesting that the target compound’s nitro-fluorophenyl group could synergize with iodine for enhanced efficacy .

Biological Activity

1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid is a synthetic organic compound belonging to the pyrazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications.

Molecular Characteristics:

- IUPAC Name: this compound

- Molecular Formula: C11H7FIN3O4

- Molecular Weight: 391.09 g/mol

- Canonical SMILES: COC(=O)C1=NN(C=C1I)C2=C(C=C(C=C2)N+[O-])F

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as an effective agent against multiple biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated that derivatives of pyrazole compounds, including this specific compound, showed promising results against a range of bacterial strains. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, research published in highlighted its effectiveness against breast cancer cells, where it triggered mitochondrial-mediated apoptosis pathways. The presence of the nitro group is believed to enhance its cytotoxic effects.

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. It has been reported to inhibit certain enzymes involved in cancer metabolism, thereby reducing tumor growth rates. The specific interactions at the molecular level are still under investigation, but preliminary data suggest strong binding affinities with target enzymes.

Case Studies and Research Findings

Several case studies have reinforced the biological activity of this compound:

-

Study on Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli, indicating moderate antibacterial activity.

-

Anticancer Activity Assessment:

- Objective: To assess cytotoxic effects on MCF-7 breast cancer cells.

- Findings: The compound caused a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment, suggesting potent anticancer properties.

The proposed mechanism involves:

- Interaction with DNA: The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition: Inhibition of key metabolic enzymes leads to altered cellular metabolism in cancer cells.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H7FIN3O4 |

| Molecular Weight | 391.09 g/mol |

| Antimicrobial MIC | 32 µg/mL against S. aureus and E. coli |

| Anticancer IC50 | 25 µM against MCF-7 cells |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Fluoro-4-nitrophenyl)-4-iodopyrazole-3-carboxylic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For example, the pyrazole core can be constructed via cyclocondensation of hydrazines with β-keto esters, followed by iodination at the 4-position using iodine monochloride (ICl) in acetic acid . The 2-fluoro-4-nitrophenyl group can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability. Purity optimization requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and elemental analysis .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : , , , and NMR to confirm substituent positions and electronic effects. The fluorine and nitro groups deshield adjacent protons, while iodine induces splitting due to spin-orbit coupling .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding via the iodine atom) .

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies and electrostatic potential maps .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer : The carboxylic acid group confers solubility in polar aprotic solvents (e.g., DMSO, DMF). For aqueous stability tests, use phosphate buffer (pH 7.4) with <5% DMSO. Monitor degradation via UV-Vis spectroscopy (λ = 260–300 nm, depending on nitro group absorption) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?

- Methodological Answer :

- Analog synthesis : Replace the iodine atom with other halogens (Br, Cl) or functional groups (methyl, ethynyl) to assess steric/electronic effects .

- Biological assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC values with substituent Hammett constants .

- Data interpretation : Use multivariate regression analysis to isolate contributions from fluorine (electron-withdrawing) and iodine (hydrophobic/halogen bonding) groups .

Q. What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts in iodination)?

- Methodological Answer :

- Mechanistic studies : Conduct kinetic isotope effect (KIE) experiments or trap intermediates with TEMPO to distinguish radical vs. polar pathways .

- Byproduct analysis : Isolate side products via preparative TLC and characterize via high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) .

- Computational validation : Compare activation energies of proposed pathways using DFT (e.g., Gaussian 16) .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to protein active sites. Prioritize halogen-bonding interactions involving iodine .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

- Pharmacophore mapping : Identify critical features (e.g., nitro group for electron-deficient π-stacking) using Discovery Studio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.